molecular formula C13H16F3N B064442 4-(4-(Trifluoromethyl)benzyl)piperidine CAS No. 192990-03-7

4-(4-(Trifluoromethyl)benzyl)piperidine

Cat. No.: B064442
CAS No.: 192990-03-7
M. Wt: 243.27 g/mol
InChI Key: DOUKFDZHIACTLD-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)benzyl)piperidine is an organic compound with the molecular formula C13H16F3N. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a trifluoromethyl group attached to a benzyl moiety, which is further connected to the piperidine ring. This structure imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .

Mechanism of Action

Target of Action

It is used in the synthesis of dopamine d3 receptor antagonists . Dopamine D3 receptors are a subtype of dopamine receptors, which are G protein-coupled receptors that play a crucial role in the central nervous system.

Mode of Action

As a precursor in the synthesis of dopamine d3 receptor antagonists , it may contribute to the antagonistic activity on the dopamine D3 receptors. Antagonists typically work by binding to the receptor and blocking its activation by agonists.

Biochemical Pathways

Given its role in the synthesis of dopamine d3 receptor antagonists , it can be inferred that it may influence the dopaminergic pathways in the brain, which are involved in various functions including motor control, reward, and cognition.

Result of Action

As a precursor in the synthesis of dopamine d3 receptor antagonists , it may contribute to the effects observed with these antagonists, such as modulation of dopamine neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)benzyl)piperidine typically involves the reaction of 4-(Trifluoromethyl)benzyl chloride with piperidine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethyl)benzyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

4-(4-(Trifluoromethyl)benzyl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)piperidine: Similar structure but lacks the benzyl group.

    4-(Trifluoromethoxy)benzyl piperidine: Contains a trifluoromethoxy group instead of a trifluoromethyl group.

    4-Benzylpiperidine: Lacks the trifluoromethyl group.

Uniqueness

4-(4-(Trifluoromethyl)benzyl)piperidine is unique due to the presence of both the trifluoromethyl group and the benzyl moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various applications .

Properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c14-13(15,16)12-3-1-10(2-4-12)9-11-5-7-17-8-6-11/h1-4,11,17H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUKFDZHIACTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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